molecular formula C21H24N6O2 B2864982 1-ethyl-7-methyl-3-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,4-dihydro-1,8-naphthyridin-4-one CAS No. 2177366-00-4

1-ethyl-7-methyl-3-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,4-dihydro-1,8-naphthyridin-4-one

Cat. No.: B2864982
CAS No.: 2177366-00-4
M. Wt: 392.463
InChI Key: KXNXJRZKGZDQJF-UHFFFAOYSA-N
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Description

The compound contains several interesting structural features including a 1,2,3-triazole ring, an azabicyclo[3.2.1]octane ring, and a 1,8-naphthyridinone ring . Compounds containing these features are often synthesized for their potential biological activities .


Synthesis Analysis

While the exact synthesis of this compound isn’t available, compounds with similar features are often synthesized using “Click” chemistry and Suzuki-Miyaura cross-coupling reactions . For example, 1H-1,2,3-triazole analogs can be synthesized using ethyl lactate as a starting material, which then undergoes a Suzuki-Miyaura cross-coupling reaction with different arylboronic acids .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple ring structures. The 1,2,3-triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms . The azabicyclo[3.2.1]octane is a fused ring system containing a total of eight atoms . The 1,8-naphthyridinone is a two-ring system with a carbonyl group at the 4-position .

Scientific Research Applications

Antibacterial Agents

Research has demonstrated the synthesis and evaluation of quinolone and naphthyridine antibacterial agents, highlighting compounds with a C7-heterocycle of bicyclic 2,5-diazabicyclo[n.2.m]alkanes and derivatives including 4-aminopiperidine and 3-amino-8-azabicyclo[3.2.1]octanes. These compounds were tested for antibacterial activity against Gram-negative and Gram-positive organisms and against bacterial DNA gyrase. The study found some compounds nearly equipotent with their parent 7-piperazinyl analogues, with specific compounds showing superior activity, indicating the potential for developing effective antibacterial agents from similar structures (Kiely et al., 1991).

Reaction Pathways

Another study explored the reaction of ethyl 1,2,4-triazine-3-carboxylate with an enamine, producing an azabicyclo[3.2.1]octane as an unusual by-product. This finding reveals a non-synchronous reaction pathway, demonstrating the complex chemical behavior of these structures and their potential for uncovering novel organic reactions (MacorJohn et al., 1998).

Chemical Synthesis and Stereochemistry

Research into the acid-catalyzed rearrangement of 3-aza-8-oxatricyclo[3.2.1.02,4]octan-6-one acetals for the highly stereoselective synthesis of 3-amino-3-deoxy-D-altrose and derivatives highlights the synthetic versatility of azabicyclooctane structures. This work demonstrates the potential for constructing complex, biologically relevant molecules, offering a pathway to novel synthetic methods for carbohydrate analogs (Nativi et al., 1989).

Muscarinic Activities

The synthesis and evaluation of quinuclidin-3-yltriazole and -tetrazole derivatives for muscarinic activities present another facet of research. These compounds, modified with azole moieties attached to an azabicyclic ring, were assessed for their potential as muscarinic ligands, indicating the importance of such structures in developing therapeutic agents (Wadsworth et al., 1992).

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. For example, some 1,2,3-triazole analogs have been found to inhibit the carbonic anhydrase-II enzyme . This inhibition is thought to occur through direct binding with the active site residues of the enzyme .

Future Directions

Future research could focus on synthesizing this compound and studying its potential biological activities. Given the presence of the 1,2,3-triazole ring, it could be interesting to explore its potential as a carbonic anhydrase-II inhibitor .

Properties

IUPAC Name

1-ethyl-7-methyl-3-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,8-naphthyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2/c1-3-25-12-18(19(28)17-7-4-13(2)23-20(17)25)21(29)27-14-5-6-15(27)11-16(10-14)26-9-8-22-24-26/h4,7-9,12,14-16H,3,5-6,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNXJRZKGZDQJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)N3C4CCC3CC(C4)N5C=CN=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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